molecular formula C7H6BrF2NO B1409767 2-Bromo-6-difluoromethoxy-4-methylpyridine CAS No. 1805592-15-7

2-Bromo-6-difluoromethoxy-4-methylpyridine

Cat. No.: B1409767
CAS No.: 1805592-15-7
M. Wt: 238.03 g/mol
InChI Key: ADOZDKCQMGMKNT-UHFFFAOYSA-N
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Description

2-Bromo-6-difluoromethoxy-4-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO. It is a pyridine derivative that features bromine, difluoromethoxy, and methyl substituents. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-difluoromethoxy-4-methylpyridine typically involves the bromination of 6-difluoromethoxy-4-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-difluoromethoxy-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

    Substitution: Formation of 2-substituted-6-difluoromethoxy-4-methylpyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-Bromo-6-difluoromethoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethoxy-4-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

2-Bromo-6-difluoromethoxy-4-methylpyridine can be compared with other similar compounds, such as:

    2-Bromo-4-difluoromethoxy-6-methylpyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    2-Bromo-6-fluoro-4-methylpyridine:

    2-Bromo-6-(trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of difluoromethoxy, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-5(8)11-6(3-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOZDKCQMGMKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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